1-Bromo-4-(methoxymethyl)-2-methylbenzene
Overview
Description
1-Bromo-4-(methoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(methoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO), or amines in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of methoxy, cyano, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(methoxymethyl)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(methoxymethyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methoxymethyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The compound’s reactivity is influenced by the electron-donating effects of the methoxymethyl and methyl groups, which stabilize the transition state and facilitate the reaction .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the methoxymethyl group, resulting in different reactivity and applications.
4-Methoxybenzyl bromide: Contains a methoxy group and a bromomethyl group but lacks the methyl group, leading to variations in chemical behavior.
4-Bromoanisole: Similar to 1-Bromo-4-(methoxymethyl)-2-methylbenzene but with a methoxy group instead of a methoxymethyl group.
Uniqueness: this compound is unique due to the presence of both methoxymethyl and methyl groups, which influence its chemical reactivity and make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(methoxymethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHJZKMDLBMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)COC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256031 | |
Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-61-4 | |
Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166386-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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